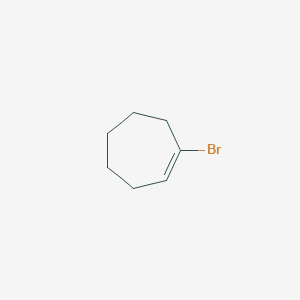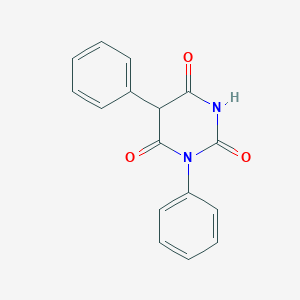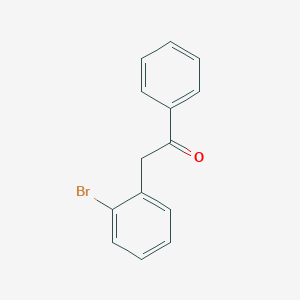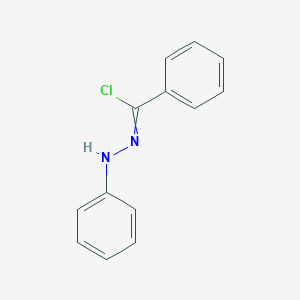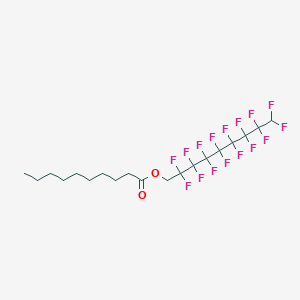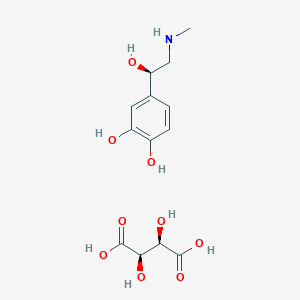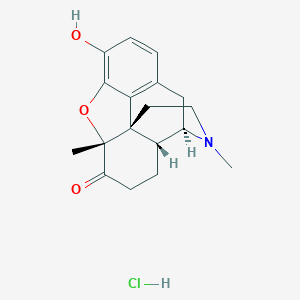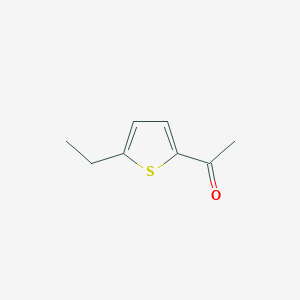![molecular formula C10H14S B092579 Benzene, 1-methyl-2-[(1-methylethyl)thio]- CAS No. 15560-98-2](/img/structure/B92579.png)
Benzene, 1-methyl-2-[(1-methylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-2-[(1-methylethyl)thio]-, also known as MIBK (Methyl Isobutyl Ketone), is a colorless organic compound with a characteristic odor. MIBK is widely used in various industrial applications, such as a solvent in the production of resins, coatings, and rubber, as well as a flavoring agent in the food industry. In recent years, MIBK has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in neurotransmitter signaling in the brain. Benzene, 1-methyl-2-[(1-methylethyl)thio]- has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been shown to have a wide range of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can induce DNA damage, oxidative stress, and apoptosis in various cell types. In vivo studies have shown that Benzene, 1-methyl-2-[(1-methylethyl)thio]- can cause liver and kidney damage, as well as neurotoxicity and reproductive toxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several advantages and limitations for lab experiments. One of the main advantages of Benzene, 1-methyl-2-[(1-methylethyl)thio]- is its high solubility in water and organic solvents, which makes it a useful solvent for various chemical and biochemical reactions. However, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has several limitations, including its potential toxicity to cells and organisms, as well as its flammability and volatility, which can make it difficult to handle and store safely.
Direcciones Futuras
There are several future directions for research on Benzene, 1-methyl-2-[(1-methylethyl)thio]-. One area of research is the development of new synthetic methods for Benzene, 1-methyl-2-[(1-methylethyl)thio]- that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, research on the toxicity and safety of Benzene, 1-methyl-2-[(1-methylethyl)thio]- in humans and the environment is needed to inform regulatory decisions and ensure safe use in industry and research.
Métodos De Síntesis
Benzene, 1-methyl-2-[(1-methylethyl)thio]- can be synthesized through several methods, including the oxidation of 2-methyl-2-butanol, the hydrogenation of acetone, and the reaction of isobutylene with sulfur in the presence of a catalyst. The most common method of synthesizing Benzene, 1-methyl-2-[(1-methylethyl)thio]- is the acetone hydrogenation process, which involves the reaction of acetone with hydrogen gas under high pressure and temperature in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been extensively studied in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a solvent in the production of various chemicals, such as resins, coatings, and rubber. In biochemistry, Benzene, 1-methyl-2-[(1-methylethyl)thio]- is used as a reagent for the extraction and purification of proteins and other biomolecules. In pharmacology, Benzene, 1-methyl-2-[(1-methylethyl)thio]- has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
15560-98-2 |
|---|---|
Nombre del producto |
Benzene, 1-methyl-2-[(1-methylethyl)thio]- |
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |
Clave InChI |
GWAFSXIHXFHSRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1SC(C)C |
SMILES canónico |
CC1=CC=CC=C1SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



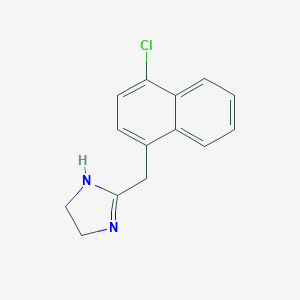

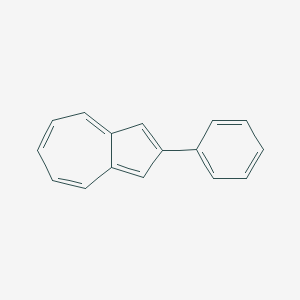
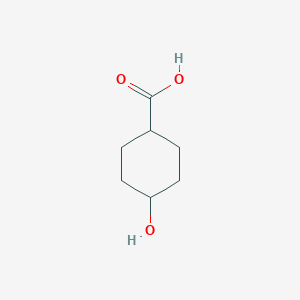
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
